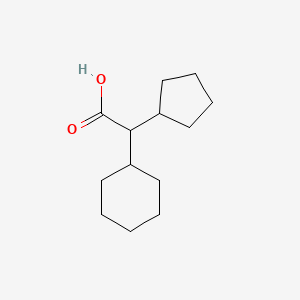![molecular formula C10H13N5O2 B14010144 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide CAS No. 66974-94-5](/img/structure/B14010144.png)
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring, which is further substituted with dimethylamino and dicarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with 1,3-dicarboxamide. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure efficient coupling.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of intermediates and optimize yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reactant concentrations is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted benzene derivatives.
Scientific Research Applications
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide involves its interaction with molecular targets through its diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
- 4-Dimethylaminobenzene-1,3-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,4-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,2-dicarboxamide
Comparison: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
Properties
CAS No. |
66974-94-5 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H13N5O2/c1-15(2)14-13-8-4-3-6(9(11)16)5-7(8)10(12)17/h3-5H,1-2H3,(H2,11,16)(H2,12,17) |
InChI Key |
SAEWRXJCWURQQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=C(C=C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


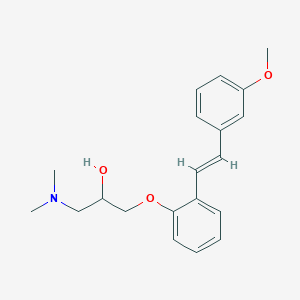
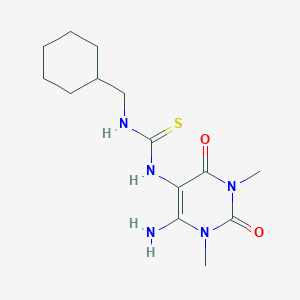
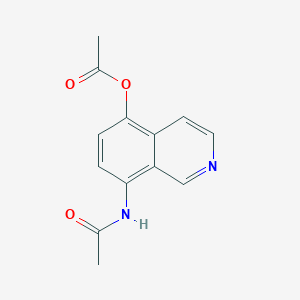
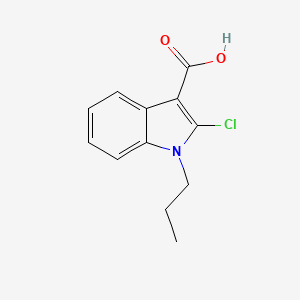
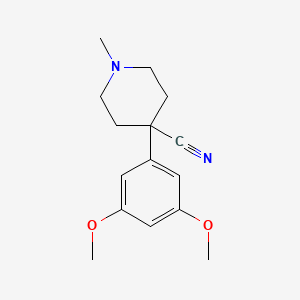
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
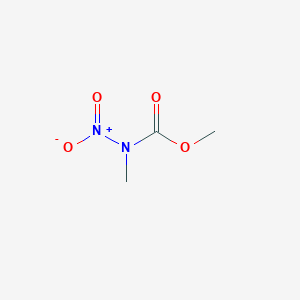
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

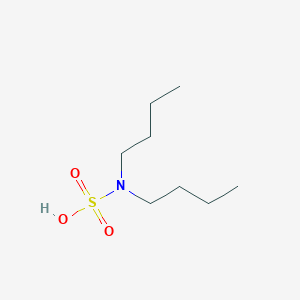

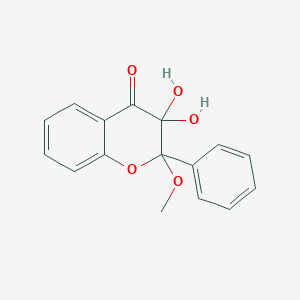
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
